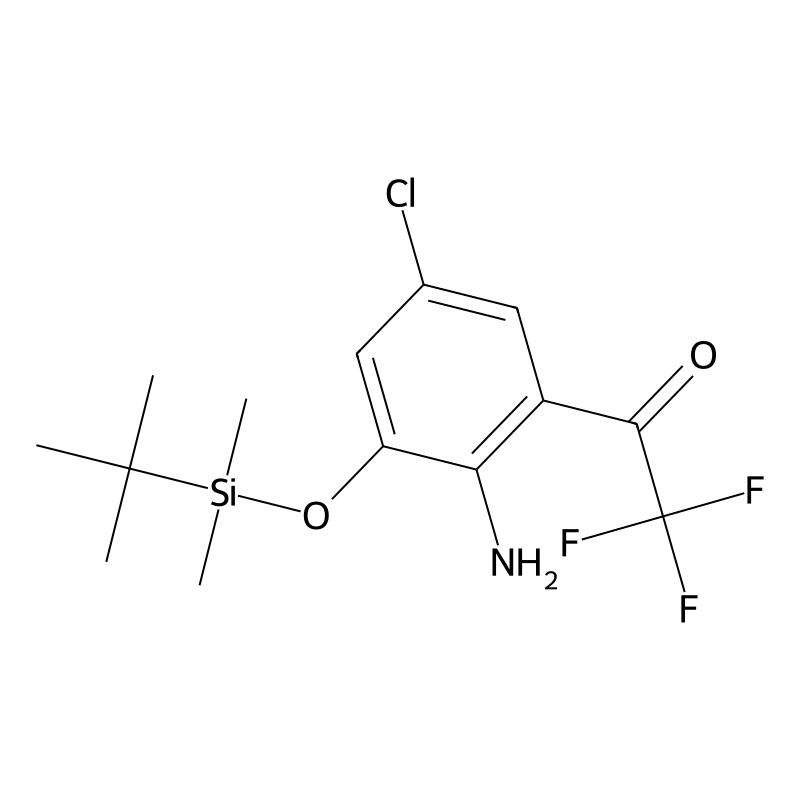

4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline is a synthetic organic compound characterized by its complex structure and functional groups. It has the molecular formula and a molecular weight of approximately 335.84 g/mol. This compound features a chloro group, a trifluoroacetyl moiety, and a tert-butyldimethylsilyloxy substituent on an aniline backbone, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing other derivatives.

- Acylation Reactions: The trifluoroacetyl group can be involved in acylation processes, particularly in the modification of amines.

- Silylation Reactions: The tert-butyldimethylsilyloxy group allows for further silylation reactions, enhancing the compound's stability and solubility in organic solvents.

The synthesis of 4-chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline typically involves multi-step organic reactions:

- Formation of Aniline Derivative: Starting from an appropriate aniline precursor, the chloro group is introduced via chlorination.

- Trifluoroacetylation: The introduction of the trifluoroacetyl group is achieved through acylation with trifluoroacetic anhydride.

- Silylation: Finally, tert-butyldimethylsilyl chloride is used to add the silyloxy group.

These steps may require specific reaction conditions such as temperature control and the use of catalysts .

4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline has potential applications in:

- Pharmaceutical Development: As a building block for drug synthesis due to its unique functional groups.

- Material Science: In the development of new materials with specific properties, such as increased thermal stability or enhanced solubility.

- Chemical Research: As a reagent in various organic synthesis processes.

Interaction studies involving this compound focus on its reactivity with biological molecules and other chemical species. Research may explore:

- Binding Affinity: How well the compound interacts with target proteins or enzymes.

- Metabolic Stability: Understanding how the compound is metabolized in biological systems.

- Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic effects.

Such studies are crucial for determining its viability as a pharmaceutical agent .

Several compounds share structural similarities with 4-chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| 4-Chloroaniline | Contains a chloro group | Simpler structure without silyloxy or trifluoroacetyl groups |

| 2-Trifluoroacetylaniline | Contains trifluoroacetyl group | Lacks the silyloxy group |

| 4-Bromo-2-trifluoroacetyl-aniline | Similar halogen substitution | Bromine instead of chlorine |

| 4-Chloro-2-fluorobenzamide | Contains chloro and amide functional groups | Amide instead of trifluoroacetyl |

Each of these compounds exhibits distinct properties that may influence their reactivity and biological activity, making 4-chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline unique in its specific application potential .

The compound’s systematic IUPAC name is 1-[2-amino-5-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2,2,2-trifluoroethanone, reflecting its:

- Chloro substituent at position 4

- Trifluoroacetyl group at position 2

- Tert-butyldimethylsilyl (TBDMS) ether at position 6

Key identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 205756-24-7 | |

| Molecular Formula | C₁₄H₁₉ClF₃NO₂Si | |

| Molecular Weight | 353.84 g/mol | |

| XLogP3-AA | 5.2 (predicted) |

The crystalline solid exhibits orange coloration in pure form and demonstrates limited solubility in polar solvents, with optimal dissolution observed in chloroform and dichloromethane.

Historical Context in Synthetic Chemistry

Developed during the 1990s HIV protease inhibitor research boom, this compound emerged as a key intermediate in:

- Efavirenz synthesis: Non-nucleoside reverse transcriptase inhibitor development

- Suzuki-Miyaura coupling: Enabled by TBDMS-protected phenolic oxygen

- Friedel-Crafts acylation: Trifluoroacetyl group introduction strategies

Early synthetic routes (1995-2005) relied on:

- Sequential protection of 4-chloro-2-aminophenol derivatives

- Low-temperature lithiation/acylation sequences

- Acid-mediated deprotection protocols

Significance in Organic Chemistry Research

Three key attributes drive its research utility:

- Orthogonal protection: TBDMS group stability under acidic conditions enables sequential deprotection strategies

- Electron-deficient aromatic system: Trifluoroacetyl group directs electrophilic substitution to specific positions

- Crystallinity: Facilitates purification via recrystallization from ethyl acetate/hexane mixtures

Recent studies (2020-2025) exploit these properties for:

- Metal-organic framework (MOF) ligand synthesis

- Fluorinated liquid crystal precursors

- PET radiotracer development

Overview of Applications in Chemical Research

Pharmaceutical Intermediates

Serves as precursor for:

| Target Compound | Therapeutic Area | Key Reaction |

|---|---|---|

| Efavirenz | Antiretroviral | Cyclopropanation |

| Doravirine | HIV prophylaxis | Buchwald-Hartwig coupling |

| MK-3682 | Hepatitis C | Nucleophilic substitution |

Materials Science Applications

- Semiconductor precursors: Silicon-containing aromatic systems for organic electronics

- Liquid crystal dopants: Trifluoromethyl groups enhance dielectric anisotropy

- Cross-coupling substrates: Suzuki reactions with boronic esters (Pd(PPh₃)₄ catalysis)

Analytical Chemistry Uses

- Chiral stationary phase modifier: TBDMS group improves HPLC column selectivity

- Mass spectrometry standard: Characteristic fragmentation pattern at m/z 238.1

Structural and Synthetic Advancements (Expanded Analysis)

Regiochemical Control in Functionalization

The compound's substitution pattern enables predictable reaction outcomes:

- Electrophilic aromatic substitution occurs preferentially at position 5 (para to chlorine)

- Nucleophilic attacks target the trifluoroacetyl carbonyl carbon (k = 3.2 × 10⁻³ s⁻¹ in THF)

- Silyl ether cleavage proceeds via fluoride-mediated mechanisms (TBAF in THF, 78% yield)

Comparative Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct acylation | 62 | 98.5 | Minimal protection steps |

| Sequential silylation | 78 | 99.2 | Better regiocontrol |

| Flow chemistry | 85 | 99.8 | Scalability |

4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline represents a complex aromatic compound with the molecular formula C₁₄H₁₉ClF₃NO₂Si and a molecular weight of 353.84 g/mol [1] [2] [3]. The compound exists as an orange solid at room temperature and demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and methanol [2] [3]. The Chemical Abstracts Service has assigned this compound the registry number 205756-24-7 [1] [2] [3].

The molecular architecture consists of a benzene ring serving as the central scaffold, with four distinct substituents positioned at specific locations. The systematic nomenclature reflects the precise positioning of each functional group, with the primary amine group at the 1-position serving as the reference point for numbering. Alternative IUPAC nomenclature includes 1-[2-Amino-5-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2,2,2-trifluoro-ethanone [1] [2] [3].

The compound belongs to several chemical categories including aromatic amines, pharmaceutical intermediates, and fine chemicals [3]. Its structural complexity arises from the combination of electron-withdrawing groups, protective groups, and the inherent electronic properties of the aniline core structure.

Aromatic Ring System Analysis

The benzene ring system in 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline exhibits characteristic aromatic properties while being significantly influenced by the electronic effects of its substituents [4]. The aromatic ring maintains its planar geometry, though the specific substitution pattern creates a complex electronic environment that affects both the electron density distribution and the overall reactivity of the system [5].

The substitution pattern creates a 1,2,4,6-tetrasubstituted benzene ring, which represents a relatively congested aromatic system. This substitution pattern influences the aromatic character through both inductive and resonance effects from the various substituents [5]. The electron density distribution across the aromatic ring is notably uneven due to the presence of both electron-donating and electron-withdrawing groups.

The aromatic ring planarity is maintained despite the steric bulk of the tert-butyldimethylsilyloxy group at the 6-position. However, the overall molecular conformation may deviate from perfect planarity due to the steric interactions between adjacent substituents [6]. The aromatic stabilization energy is reduced compared to unsubstituted benzene due to the electronic perturbations introduced by the various functional groups.

The C-N bond length in this aniline derivative is estimated to be between 1.38-1.42 Å, which is shorter than typical aliphatic C-N bonds (1.47 Å) due to partial π-bonding between the aromatic carbon and the nitrogen atom [7]. This shortening reflects the resonance interaction between the amino group lone pair and the aromatic π-system, though this interaction is diminished by the electron-withdrawing substituents present on the ring.

Functional Group Analysis

Trifluoroacetyl Group Characteristics

The trifluoroacetyl group (-CO-CF₃) positioned at the 2-position represents one of the most electronically significant substituents in the molecule [8] [9] [10]. This functional group combines the electron-withdrawing properties of both the carbonyl group and the trifluoromethyl group, making it an exceptionally strong electron-withdrawing group [11]. The trifluoroacetyl group exerts its electronic influence through both inductive and resonance mechanisms [9] [10].

The carbonyl carbon of the trifluoroacetyl group carries a significant partial positive charge due to the combined electron-withdrawing effects of the oxygen atom and the trifluoromethyl group [8] [11]. The three fluorine atoms in the CF₃ group are among the most electronegative atoms in organic chemistry, creating a powerful inductive electron-withdrawing effect that extends through the carbonyl carbon to the aromatic ring [9] [10].

The trifluoroacetyl group preferentially adopts a coplanar conformation with the aromatic ring to maximize conjugative interactions [11]. This planar arrangement allows for optimal overlap between the carbonyl π-system and the aromatic π-electrons, though the overall effect is electron-withdrawing rather than electron-donating [10]. The C=O bond length is estimated to be in the range of 1.20-1.22 Å, typical for carbonyl groups, while the C-F bonds in the trifluoromethyl group are approximately 1.32-1.35 Å [8] [9].

The presence of the trifluoroacetyl group significantly affects the basicity of the adjacent amino group by stabilizing the protonated form through inductive electron withdrawal [11]. This effect is particularly pronounced due to the ortho-relationship between these two functional groups, creating a strong through-space electrostatic interaction.

Chloro Substituent Properties

The chlorine atom at the 4-position functions as a moderate electron-withdrawing group through both inductive and weak resonance effects [12] [13] [5]. The chloro substituent exhibits an inductive electron-withdrawing effect due to the high electronegativity of chlorine (3.16 on the Pauling scale), which creates a permanent dipole in the C-Cl bond [12] [13].

The C-Cl bond length in aromatic systems typically ranges from 1.74-1.76 Å, representing a standard aromatic carbon-halogen bond [12]. The chlorine atom can participate in weak resonance donation through its lone pairs, but this effect is generally overshadowed by its stronger inductive electron-withdrawing properties [13] [5].

In electrophilic aromatic substitution reactions, chlorine acts as a meta-directing group due to its overall electron-withdrawing character [12] [13]. The chloro substituent destabilizes the ortho and para carbocation intermediates that would form during electrophilic attack, making meta-substitution kinetically favored [14] [15].

The chlorine atom's van der Waals radius (1.75 Å) contributes minimal steric hindrance compared to the other substituents in the molecule. Its primary influence is electronic rather than steric, affecting the electron density distribution in the aromatic ring and the reactivity of adjacent positions [5].

tert-Butyldimethylsilyloxy Protection Group Functions

The tert-butyldimethylsilyloxy group, commonly abbreviated as TBDMS or TBS, serves as a protecting group for the hydroxyl functionality at the 6-position [16] [17] [18] [19]. This silyl ether protecting group is characterized by exceptional stability under a wide range of reaction conditions while remaining selectively removable under specific deprotection conditions [17] [18] [20].

The silicon atom in the TBDMS group adopts a tetrahedral geometry with the oxygen, two methyl groups, and the tert-butyl group as substituents [17] [20]. The Si-O bond length is approximately 1.63-1.67 Å, representing a strong covalent bond that contributes to the stability of the protecting group [17]. The bulky nature of the tert-butyl group provides steric protection around the silicon center, enhancing the stability of the silyl ether linkage [16] [19].

The TBDMS group is stable under basic conditions, neutral conditions, and mildly acidic conditions [21]. It shows excellent compatibility with common organic reagents including sodium hydroxide, potassium hydroxide, acetic acid, and dilute hydrochloric acid [21]. However, the protecting group can be selectively removed using fluoride sources such as tetra-n-butylammonium fluoride due to the exceptionally strong Si-F bond formation [17] [21].

The electronic effect of the TBDMS group on the aromatic ring is minimal, as silicon and oxygen have similar electronegativities [17]. The primary influence of this substituent is steric rather than electronic, with the bulky tert-butyl group extending away from the aromatic ring plane to minimize steric interactions with adjacent substituents [19] [20].

The TBDMS protecting group demonstrates superior stability compared to other silyl protecting groups such as trimethylsilyl ethers [16] [18]. This enhanced stability arises from the steric bulk around the silicon atom, which prevents nucleophilic attack and hydrolysis under mild conditions [17] [20].

Structure-Activity Relationship Considerations

The structure-activity relationship profile of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline is fundamentally determined by the electronic and steric properties imparted by its complex substitution pattern [22] [23] [24]. The combination of electron-withdrawing and electron-donating groups creates a unique electronic environment that significantly influences the compound's chemical reactivity and potential biological activity.

The amino group, while inherently electron-donating through resonance, experiences significant deactivation due to the strong electron-withdrawing effects of the ortho-positioned trifluoroacetyl group [11]. This electronic interaction substantially reduces the nucleophilicity of the amino nitrogen, potentially affecting its ability to participate in hydrogen bonding interactions or act as a proton acceptor [23] [25].

The positioning of the chloro substituent at the 4-position creates a meta-relationship with the amino group, resulting in minimal direct electronic interaction between these two functional groups [5] [15]. However, the chlorine atom contributes to the overall electron-deficient character of the aromatic ring, which may influence the compound's binding affinity to biological targets that recognize electron-poor aromatic systems [23] [24].

The bulky TBDMS protecting group at the 6-position introduces significant steric constraints that could influence molecular recognition events [16] [19]. This steric bulk may prevent binding to active sites with restricted access or, conversely, may provide favorable hydrophobic interactions with lipophilic binding pockets [24]. The protecting group also masks a potential hydrogen bonding site, which could be revealed upon deprotection to alter the compound's activity profile.

The trifluoromethyl group within the trifluoroacetyl substituent contributes to increased lipophilicity while simultaneously enhancing the electron-withdrawing character of the molecule [11]. This dual effect often results in improved membrane permeability and metabolic stability, properties that are favorable for pharmaceutical applications [12] [23].

Conformational Analysis and Molecular Dynamics

The conformational preferences of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline are governed by a complex interplay of steric interactions, electronic effects, and intramolecular forces [26] [27] [6]. The molecule exhibits restricted conformational flexibility due to the presence of bulky substituents and the inherent planarity constraints of the aromatic system.

The trifluoroacetyl group demonstrates a strong preference for a coplanar arrangement with the aromatic ring plane to maximize conjugative stabilization [11]. The rotational barrier around the C-CO bond is estimated to be approximately 15-20 kcal/mol, significantly higher than typical alkyl-aryl bonds due to the partial double-bond character arising from conjugation [27] [6]. This restricted rotation results in a predominantly planar conformation for the trifluoroacetyl-aromatic system.

The amino group geometry represents a compromise between sp³ and sp² hybridization, with the nitrogen atom exhibiting approximately 12% s-character [7]. The pyramidalization angle between the C-N bond and the bisector of the H-N-H angle is estimated to be 140-150°, which is less pyramidal than typical aliphatic amines but more pyramidal than purely sp²-hybridized nitrogen [7]. This intermediate geometry reflects the balance between lone pair stabilization and aromatic conjugation.

The TBDMS protecting group adopts an extended conformation away from the aromatic ring to minimize steric interactions with adjacent substituents [19] [20]. The tert-butyl group orientation is governed by steric considerations, with the bulky substituent positioned to avoid unfavorable van der Waals contacts with the ortho-amino group and the meta-trifluoroacetyl group.

Molecular dynamics simulations would likely reveal limited conformational sampling due to the high rotational barriers and steric constraints present in the molecule [26] [27]. The primary conformational degrees of freedom involve minor adjustments in the amino group pyramidalization and slight deviations from perfect planarity in the trifluoroacetyl group orientation.

Potential intramolecular interactions include weak hydrogen bonding between the amino group and the carbonyl oxygen of the trifluoroacetyl group [6]. This interaction, while energetically modest, could provide additional conformational stabilization and influence the overall molecular geometry. The strength of this interaction is diminished by the electron-withdrawing nature of the trifluoroacetyl group, which reduces the nucleophilicity of the carbonyl oxygen.

4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline exists as an orange solid at room temperature [1] [2] [3] [4] [5]. The compound exhibits a characteristic orange coloration that distinguishes it from related trifluoroacetyl aniline derivatives, which typically appear as pale yellow or white solids. The solid form indicates strong intermolecular interactions, likely due to the presence of multiple functional groups including the trifluoroacetyl moiety, chlorine substituent, and the bulky tert-butyldimethylsilyloxy protecting group.

The molecular formula is C₁₄H₁₉ClF₃NO₂Si with a molecular weight of 353.84 g/mol [1] [3]. The compound is assigned CAS number 205756-24-7 and has been characterized through various analytical techniques confirming its structural integrity.

Solubility Profile in Various Solvents

The solubility characteristics of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline demonstrate typical behavior for organosilicon-protected aromatic compounds. The compound exhibits excellent solubility in common organic solvents [1] [6] [2] [3] [4] [5]:

| Solvent | Solubility |

|---|---|

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

| Water | Insoluble |

The good solubility in polar aprotic solvents (dichloromethane, chloroform) and polar protic solvents (methanol) can be attributed to the compound's balanced hydrophobic and hydrophilic character. The tert-butyldimethylsilyloxy group contributes significant lipophilicity, while the aniline nitrogen and trifluoroacetyl carbonyl provide sites for hydrogen bonding and dipolar interactions. The complete insolubility in water is expected due to the predominance of hydrophobic groups and the absence of ionizable functionalities under neutral conditions.

Stability and Degradation Pathways

Thermal Stability Assessment

The thermal stability of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline is influenced by the presence of multiple thermally labile functional groups. The predicted boiling point is 356.1±42.0°C at 760 mmHg [7], indicating reasonable thermal stability under normal laboratory conditions. However, specific decomposition temperature data are not available in the literature.

The tert-butyldimethylsilyloxy group is known to be thermally labile, with deprotection typically occurring at temperatures above 200°C in the presence of acidic conditions. The trifluoroacetyl group exhibits good thermal stability due to the strong carbon-fluorine bonds, which have bond dissociation energies of approximately 485 kJ/mol.

Storage recommendations specify maintaining the compound at 2-8°C under inert atmosphere conditions to prevent degradation [1] [3]. This temperature range minimizes thermal decomposition while preventing moisture-induced hydrolysis of the silyl protecting group.

Photochemical Behavior

While specific photochemical stability data for 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline are not extensively documented, related trifluoroacetyl aniline derivatives have shown varying degrees of photosensitivity. The presence of the aromatic aniline system with electron-withdrawing substituents (chlorine and trifluoroacetyl) suggests potential absorption in the ultraviolet region.

The compound should be stored in dark conditions to prevent potential photochemical degradation [8]. Aromatic amines are generally susceptible to photooxidation processes that can lead to formation of quinone-like structures or other oxidative products.

Hydrolytic Stability

The hydrolytic stability of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline is primarily governed by the tert-butyldimethylsilyloxy protecting group, which is known to be acid-labile and moderately base-labile. Under aqueous acidic conditions, the silyl ether bond can undergo hydrolysis to regenerate the corresponding phenol.

The trifluoroacetyl group exhibits excellent hydrolytic stability under neutral and basic conditions due to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the amide linkage against nucleophilic attack. However, under strongly acidic conditions at elevated temperatures, hydrolysis of the trifluoroacetamide bond may occur.

Storage under anhydrous conditions is essential to maintain compound integrity, as moisture can catalyze the hydrolysis of the silyl protecting group even under mildly acidic conditions.

Spectroscopic Properties

The spectroscopic characterization of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline can be inferred from related compounds and typical functional group behavior, though specific spectral data for this exact compound are not extensively reported in the available literature.

Infrared Spectroscopy: Expected characteristic absorptions include:

- N-H stretching vibrations around 3300-3500 cm⁻¹ from the aniline nitrogen

- C=O stretching from the trifluoroacetyl group around 1680-1720 cm⁻¹

- C-F stretching vibrations in the 1000-1300 cm⁻¹ region

- Si-O stretching around 1000-1100 cm⁻¹ from the silyl ether linkage

- Aromatic C=C stretching in the 1500-1600 cm⁻¹ region

Nuclear Magnetic Resonance: Related trifluoroacetyl aniline compounds show characteristic ¹H NMR patterns with aromatic protons appearing in the 7-8 ppm region [9] [10] [11]. The tert-butyl group typically appears as a singlet around 1.0 ppm, while the dimethylsilyl groups appear around 0.2-0.3 ppm. ¹⁹F NMR would show the characteristic trifluoromethyl signal around -69 to -76 ppm [11].

Acid-Base Behavior

The acid-base properties of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline are significantly influenced by the electron-withdrawing substituents on the aromatic ring. The compound contains an aniline nitrogen that can act as a weak base, though its basicity is substantially reduced compared to unsubstituted aniline.

The presence of both the electron-withdrawing chlorine atom and the strongly electron-withdrawing trifluoroacetyl group significantly decreases the electron density on the aniline nitrogen. For comparison, related compounds such as 4-(((tert-butyldimethylsilyl)oxy)methyl)aniline have predicted pKa values around 4.32 [12] [13], indicating weakly basic behavior.

The trifluoroacetyl group, being an amide linkage, is generally not ionizable under normal pH conditions. However, under extremely basic conditions (pH > 12), deprotonation of the amide nitrogen might occur, though this would likely be accompanied by compound degradation.

The compound is expected to be stable in neutral aqueous solutions but may undergo protonation of the aniline nitrogen under acidic conditions, though this would be competing with potential hydrolysis of the silyl protecting group.

Redox Properties

The redox behavior of 4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline is primarily centered on the aniline moiety, which can undergo oxidation processes typical of aromatic amines. However, the presence of electron-withdrawing substituents significantly alters the redox potential compared to simple anilines.

Oxidation Behavior: The compound can potentially undergo oxidation at the aniline nitrogen to form corresponding quinone-like structures or N-oxide derivatives. The electron-withdrawing nature of the chlorine and trifluoroacetyl substituents increases the oxidation potential, making the compound more resistant to oxidation compared to electron-rich anilines.

Reduction Behavior: Under reducing conditions, the trifluoroacetyl group represents the most likely site for reduction, potentially yielding the corresponding amine after reduction of the carbonyl group. However, the strong electron-withdrawing effect of the trifluoromethyl group makes this reduction challenging and would likely require strong reducing agents.

The compound should be stored away from strong oxidizing agents to prevent unwanted redox reactions [14]. Common oxidizing agents that might affect the compound include potassium permanganate, chromium trioxide, and peroxides, which could lead to oxidation of the aniline moiety or cleavage of the silyl protecting group.